N-(1,5-naphthyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,5-naphthyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZKPVBYNLJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356470 | |
| Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38956-59-1 | |
| Record name | N-(1,5-naphthyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1,5 Naphthyridin 2 Yl Acetamide and Analogues
Parent 1,5-Naphthyridine (B1222797) Ring Synthesis
The foundational step in the synthesis of N-(1,5-naphthyridin-2-yl)acetamide is the construction of the 1,5-naphthyridine heterocyclic scaffold. Several powerful cyclization and coupling strategies have been developed for this purpose. nih.gov
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the 1,5-naphthyridine ring, with several named reactions being particularly prominent. nih.gov
Skraup Reaction: This reaction is a classic method for synthesizing quinolines and can be adapted for 1,5-naphthyridines. wikipedia.org It typically involves the reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org For instance, 3-aminopyridine (B143674) can be reacted with glycerol in the presence of an oxidizing agent to yield 1,5-naphthyridine. nih.gov The reaction conditions can be harsh, but modifications have been developed to improve yields and reduce the violent nature of the reaction. nih.govwikipedia.org A modified Skraup synthesis has been used to prepare benzo[c] nih.govmdpi.comnaphthyridines and naphtho[2,1-b] nih.govmdpi.comnaphthyridines. mdpi.com
Friedländer Synthesis: The Friedländer synthesis provides a route to quinolines and, by extension, naphthyridines, through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.orgwindows.net For example, 2-aminonicotinaldehyde can react with a ketone to form a 1,8-naphthyridine (B1210474) derivative, and similar principles can be applied to synthesize the 1,5-isomer from appropriate precursors. windows.net Modified Friedländer reactions have been employed in the synthesis of various fused 1,5-naphthyridine systems. nih.gov
Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other functionalized quinolines and naphthyridines. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgmdpi.com This methodology has been successfully applied to the synthesis of various 1,5-naphthyridine derivatives. mdpi.comresearchgate.net The reaction is effective for anilines with electron-donating groups at the meta-position. wikipedia.org
| Cyclization Reaction | Starting Materials | Key Reagents/Conditions | Product Type |
| Skraup Reaction | Aminopyridine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | 1,5-Naphthyridine |
| Friedländer Synthesis | 2-Amino-pyridine-3-carbaldehyde, Ketone | Acid or base catalyst | Substituted 1,5-Naphthyridine |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat, Dowtherm A | 4-Hydroxy-1,5-naphthyridine derivative |
Cycloaddition Processes
Cycloaddition reactions offer an elegant and efficient way to construct the 1,5-naphthyridine ring system, often with good control over stereochemistry.
Povarov Reaction: This is an aza-Diels-Alder reaction that has been utilized for the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com It involves the [4+2] cycloaddition of an imine, generated in situ from an aminopyridine and an aldehyde, with an alkene. nih.govmdpi.com Subsequent aromatization can lead to the fully aromatic 1,5-naphthyridine ring. nih.gov This method allows for the creation of complex, fused naphthyridine structures. nih.govmdpi.com
Diels-Alder Modifications: Modified Diels-Alder reactions provide another pathway to 1,5-naphthyridine derivatives. For example, an intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole (B134444) and a 1,2,4-triazine (B1199460) tethered together has been shown to produce 1,2,3,4-tetrahydro-1,5-naphthyridines in excellent yields. nih.gov Microwave irradiation can be used to promote this reaction. nih.gov
Cross-Coupling Strategies
Modern cross-coupling reactions have become indispensable tools for the synthesis of biaryl compounds, and their application has been extended to the construction of heterocyclic systems like 1,5-naphthyridines.
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a versatile method for forming carbon-carbon bonds. mdpi.comharvard.edu In the context of 1,5-naphthyridine synthesis, this reaction can be used to couple a suitably functionalized pyridine (B92270) with another pyridine derivative to build the bicyclic core. For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids to produce substituted 1,5-naphthyridines in high yields. nih.govresearchgate.net This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Synthesis of Naphthyridine-Substituted Acetamide (B32628) Precursors
Once the 1,5-naphthyridine ring is formed, the next stage involves the synthesis of precursors that can be converted into the final this compound product.
Vilsmeier-Haack Cyclization Approaches
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It can also be employed to effect cyclization and formylation in a single step, providing a direct route to functionalized heterocyclic systems. ijpcbs.com
From N-(pyridin-3-yl)acetamide and N-(pyridin-2-yl)acetamide: The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can react with acetanilides to yield 2-chloro-3-formylquinolines. researchgate.net While direct examples for the synthesis of this compound precursors from N-pyridylacetamides via Vilsmeier-Haack cyclization are less common in the provided search results, the underlying principle of using this reagent for cyclization and formylation of activated amides is well-established. youtube.comrsc.orgthieme-connect.com The reaction proceeds through the formation of a chloroiminium ion which acts as the electrophile. wikipedia.org
Functional Group Interconversion Pathways
Functional group interconversion (FGI) is a critical strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edu In the synthesis of this compound, FGI is essential for introducing the acetamide group onto the pre-formed naphthyridine ring.
Acylation and Amidation Reactions for N-Acetamide Moiety Formation
The introduction of the N-acetamide moiety onto the 1,5-naphthyridine core is most commonly achieved through the acylation of a 2-amino-1,5-naphthyridine precursor. This transformation is a standard and efficient method for forming the amide bond.
A widely employed method involves the reaction of 2-amino-1,5-naphthyridine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. researchgate.netnih.gov In a typical procedure, the amino-substituted naphthyridine is treated with the acylating agent, often in the presence of a base or in a suitable solvent, to yield the corresponding N-acetylated product. For instance, a similar reaction has been reported for the synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, where 7-amino-2-methyl-1,8-naphthyridine was reacted with acetic anhydride to afford the desired acetamide. acs.org This reaction proceeds via nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., acetate (B1210297) or chloride). mdpi.com
The reaction conditions for these acylations can be varied. While some reactions proceed smoothly at room temperature, others may require heating to achieve completion. nih.gov The choice of solvent and the addition of a base, such as pyridine or triethylamine (B128534), can also influence the reaction rate and yield by neutralizing the acidic byproduct (e.g., HCl when using acetyl chloride).
An alternative approach to forming the N-acetamide bond is through amidation reactions. This can involve the coupling of a 1,5-naphthyridine derivative with acetamide, though this is less common for this specific transformation. More relevant is the reaction of a 2-halo-1,5-naphthyridine with acetamide in the presence of a suitable catalyst and base, which would proceed through a nucleophilic aromatic substitution mechanism. However, the direct acylation of 2-amino-1,5-naphthyridine is generally the more straightforward and preferred method.
Table 1: Acylation of Aminonaphthyridine Derivatives
| Starting Material | Acylating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 7-amino-2-methyl-1,8-naphthyridine | Acetic anhydride | N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide | 78% | acs.org |
| Aromatic amines | Acetic anhydride | N-Aryl acetamides | Good | nih.gov |
| 2-amino-1,5-naphthyridine | Acetyl chloride | This compound | - | researchgate.net |
This table presents examples of acylation reactions on aminonaphthyridine and other aromatic amines, illustrating the general applicability of the method.
Stereoselective Synthesis and Diastereomeric Control
The synthesis of chiral this compound analogues, where a stereocenter is present either on the naphthyridine scaffold or on the acetamide side-chain, requires careful control of stereochemistry. While specific literature detailing the stereoselective synthesis of this compound itself is limited, general principles of asymmetric synthesis can be applied.
One approach to achieving stereoselectivity is through the use of a chiral starting material. For example, if a chiral 2-amino-1,5-naphthyridine derivative is used, the subsequent acylation reaction would lead to a chiral acetamide product. The stereochemical integrity of the chiral center would need to be maintained throughout the reaction sequence.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the 2-amino-1,5-naphthyridine or the acylating agent to direct the stereochemical outcome of a subsequent reaction that introduces a new stereocenter. After the desired stereochemistry is established, the auxiliary can be removed. Sulfur-based chiral auxiliaries, for instance, have been effectively used in various asymmetric syntheses to control stereochemistry. scielo.org.mx
Diastereomeric control becomes crucial when a molecule already contains a stereocenter and a new one is being introduced. For instance, in the synthesis of complex molecules containing a tetrahydro-1,6-naphthyridine scaffold, enantioselective transfer hydrogenation has been employed to establish a chiral center with high stereoselectivity. acs.org While this applies to a different naphthyridine isomer and saturation level, it highlights the potential for catalytic asymmetric methods to control stereochemistry in this class of compounds.
Furthermore, cycloaddition reactions, such as the aza-Diels-Alder reaction, have been utilized to synthesize tetrahydro-1,5-naphthyridine derivatives with control over two stereocenters, proceeding through stereoselective transition states. nih.gov
In the context of N-acylation, if a chiral 2-amino-1,5-naphthyridine is reacted with an achiral acylating agent, the product will be a single enantiomer or a mixture of diastereomers if the starting material was not enantiomerically pure. If a racemic mixture of a chiral 2-amino-1,5-naphthyridine is reacted with a chiral, enantiomerically pure acylating agent, a mixture of diastereomers would be formed, which could potentially be separated.
The development of chiral catalysts for the acylation of amines is an active area of research. acs.org Such catalysts could, in principle, be used for the kinetic resolution of a racemic mixture of 2-amino-1,5-naphthyridine or for the desymmetrization of a prochiral diamino-1,5-naphthyridine derivative.
While direct and detailed examples for the stereoselective synthesis of this compound are not abundant in the reviewed literature, the established principles of asymmetric synthesis provide a clear framework for how such syntheses could be approached.
Table 2: Strategies for Stereoselective Synthesis of Naphthyridine Derivatives
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Starting Material | Use of an enantiomerically pure precursor to transfer chirality to the product. | Asymmetric synthesis of various chiral compounds. | - |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective transformation. | Synthesis of natural products and pharmacologically active compounds. scielo.org.mx | scielo.org.mx |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective transfer hydrogenation of a dihydronaphthyridine. acs.org | acs.org |
| Diastereoselective Cycloaddition | Formation of cyclic structures with controlled stereochemistry. | Aza-Diels-Alder reaction to form tetrahydro-1,5-naphthyridines. nih.gov | nih.gov |
This table summarizes general strategies that can be applied to the stereoselective synthesis of chiral this compound analogues.
Electrophilic Substitution Reactions
The 1,5-naphthyridine ring system is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing nitrogen atoms. However, the acetamido group at the 2-position is an activating group and directs electrophiles to the ortho and para positions.
N-Alkylation, N-Acylation, and N-Tosylation
The nitrogen atoms of the 1,5-naphthyridine ring can act as nucleophiles and react with various electrophiles. nih.gov Alkyl halides readily react with 1,5-naphthyridines to form N-alkylated products. nih.gov This reactivity extends to N-acylation and N-tosylation, where acylating agents and tosyl halides react with the ring nitrogens. nih.gov For instance, tetrahydro-1,5-naphthyridines have been functionalized through reactions with a variety of electrophiles, including isocyanates and tosyl halides, demonstrating the nucleophilicity of the ring nitrogen. nih.gov
| Reagent Type | Example Reagent | Product Type | Reference |
| Alkyl Halide | 2-Bromoethanol | N-alkylated 1,5-naphthyridine | nih.gov |
| Acyl Halide | Acetyl Chloride | N-acylated 1,5-naphthyridine | nih.gov |
| Sulfonyl Halide | Tosyl Halide | N-tosylated 1,5-naphthyridine | nih.gov |
Halogenation (Fluorination, Bromination, Iodation)
The introduction of halogen atoms onto the 1,5-naphthyridine scaffold is a key strategy for further derivatization. Bromination of the parent 1,5-naphthyridine with bromine in acetic acid has been reported to yield brominated derivatives, which serve as valuable intermediates. nih.gov The acetamido group at the 2-position is expected to direct halogenation to specific positions on the ring. The diazotization of an amino group, followed by a Sandmeyer-type reaction, is a common method for introducing halogens, including fluorine, onto aromatic rings. nih.gov
Chlorination of the 1,5-naphthyridine ring can be achieved through the formation of an N-oxide intermediate followed by treatment with phosphoryl chloride (POCl₃). nih.gov This method has been used to produce chlorinated 1,5-naphthyridines. nih.gov
Nitration
Nucleophilic Substitution Reactions
The 1,5-naphthyridine ring, particularly when substituted with electron-withdrawing groups or when a leaving group is present, is susceptible to nucleophilic attack.
Amination and Azidation
The introduction of amino and azido groups is often achieved through nucleophilic aromatic substitution (SNAr) on a halogenated precursor. For instance, 2-chloro-1,5-naphthyridine (B1368886) can be converted to 2-amino-1,5-naphthyridine by reaction with ammonia (B1221849). nih.gov Similarly, amination of 4-chloro-1,5-naphthyridines has been accomplished. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a powerful method for the synthesis of amino-1,5-naphthyridine derivatives from their corresponding halides or triflates. nih.gov
Azidation can be accomplished by reacting a halo-1,5-naphthyridine with sodium azide. nih.gov The resulting azide can then be reduced to the corresponding amine, providing an alternative route to aminated derivatives. nih.gov
| Reaction Type | Substrate | Reagent | Product | Reference |
| Amination | 2-Chloro-1,5-naphthyridine | NH₃ | 2-Amino-1,5-naphthyridine | nih.gov |
| Buchwald-Hartwig Amination | Halo-1,5-naphthyridine | Amine, Pd catalyst | Amino-1,5-naphthyridine | nih.gov |
| Azidation | Halo-1,5-naphthyridine | NaN₃ | Azido-1,5-naphthyridine | nih.gov |
Cyanation
The cyano group can be introduced into the 1,5-naphthyridine ring system, often through the intermediacy of an N-oxide. nih.gov Reaction of a 1,5-naphthyridine N-oxide with a cyanide source such as trimethylsilylcyanide (TMSCN) or potassium cyanide can yield the corresponding cyano-1,5-naphthyridine. nih.gov This method provides a route to derivatives with a versatile cyano handle for further chemical transformations. nih.gov
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the elaboration of molecular scaffolds. For the this compound framework, several powerful C-C bond-forming reactions can be employed.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the synthesis of aryl- and heteroaryl-substituted 1,5-naphthyridines. These reactions typically involve the coupling of a halogenated (iodo- or bromo-) 1,5-naphthyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the introduction of a wide array of substituents onto the naphthyridine core, significantly expanding the chemical space accessible from a common intermediate. The reaction conditions are generally mild and tolerant of various functional groups.
Table 2: Illustrative Suzuki Coupling on Halogenated 1,5-Naphthyridines This table is based on general procedures for Suzuki coupling on naphthyridine systems.
| Naphthyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Aryl-1,5-naphthyridine |
| 8-Bromo-2-methoxy-1,5-naphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Pd catalyst | Not specified | 8-(Pyridinyl)-2-methoxy-1,5-naphthyridine derivative |
Grignard reagents are powerful nucleophiles that can react with various electrophilic sites on the this compound scaffold or its derivatives. For instance, if the scaffold is functionalized with a nitrile group, Grignard reagents can add to the nitrile to form an imine, which upon acidic workup, yields a ketone. masterorganicchemistry.com This provides a route to introduce a keto functionality, which can be a handle for further derivatization. The reaction of Grignard reagents with the amide carbonyl of the acetamide group is also a possibility, potentially leading to tertiary alcohols after double addition. masterorganicchemistry.com
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form an α,β-unsaturated ketone. wikipedia.orgdoubtnut.comnumberanalytics.com For this reaction to be applicable to the this compound scaffold, a suitable ketone functionality would need to be present on the naphthyridine ring. For example, if a derivative contains an acetyl group, it could undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base like sodium hydroxide to introduce a new unsaturated side chain. wikipedia.org
Direct C(sp³)–H methylenation is an advanced synthetic strategy for the introduction of a methylene (=CH₂) group. While no specific examples on this compound are available, methods exist for the α-C(sp³)–H methylenation of ketones using dimethyl sulfoxide (DMSO) as a carbon source under transition-metal-free conditions. nih.govorganic-chemistry.org If a derivative of the target compound possesses a ketone functionality, this reaction could potentially be applied to introduce an exocyclic double bond. Another approach involves the late-stage methylation of C(sp³)–H bonds in drug-like molecules, often at positions alpha to a heteroatom, through a dual catalytic system involving HAT (Hydrogen Atom Transfer) and a nickel catalyst. nih.gov
Other Transformations (Reduction, Oxidation, Metalation, Polymerization)
The this compound scaffold can undergo a variety of other chemical transformations.
Reduction : The 1,5-naphthyridine ring can be reduced under various conditions. For example, catalytic hydrogenation can lead to tetrahydro- or decahydronaphthyridines. nih.gov Transfer hydrogenation using a cobalt catalyst and formic acid as a hydrogen source offers a milder alternative for the reduction of the naphthyridine ring. nih.gov The acetamide group itself can also be reduced to an ethylamine functionality using strong reducing agents like lithium aluminum hydride.
Oxidation : The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides using reagents like peracids or through biocatalytic methods. nih.govmdpi.com These N-oxides can then serve as intermediates for further functionalization, as they can activate the ring for both electrophilic and nucleophilic additions. nih.govmdpi.com The acetamide group is generally stable to mild oxidation conditions, but stronger oxidants could potentially lead to degradation.
Metalation : Directed metalation of the 1,5-naphthyridine scaffold is a powerful tool for regioselective functionalization. By using strong bases like lithium amides (e.g., TMPLi), specific protons on the naphthyridine ring can be abstracted to form an organolithium species, which can then be quenched with an electrophile to introduce a new substituent. nih.gov
Polymerization : Naphthyridine-containing polymers have been explored for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Derivatives of this compound, if appropriately functionalized with polymerizable groups (e.g., vinyl or ethynyl groups), could potentially be used as monomers in the synthesis of novel polymers. For instance, N-alkylation of a dithienonaphthyridine-dione with a bromo-functionalized alkyl chain provides a monomer for polymerization. mdpi.com
Side Chain Modification Strategies
The acetamide group of this compound serves as a versatile handle for a variety of chemical modifications. These transformations can alter the electronic and steric properties of the molecule, providing a route to a diverse range of derivatives. Key strategies for modifying this side chain include hydrolysis, reduction, and reactions involving the activated methyl group of the acetyl moiety.
Another significant modification of the acetamide side chain is its reduction to the corresponding N-ethyl-1,5-naphthyridin-2-amine. This transformation converts the amide functionality into an amine, thereby altering the electronic properties and hydrogen bonding capabilities of the side chain. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), are commonly employed for this purpose. quora.combyjus.comadichemistry.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). pharmaguideline.com The general mechanism involves the nucleophilic attack of a hydride ion from the LiAlH4 to the carbonyl carbon of the amide. adichemistry.com
Furthermore, the methyl group of the acetyl moiety in this compound can be a site for chemical modification, although it is generally less reactive than the amide bond itself. However, under specific conditions, this position can undergo reactions such as halogenation. An analogous reaction has been reported for a related naphthyridine compound, N-(7-methyl-1,8-naphthyridin-2-yl)acetamide, which can be a precursor to brominated derivatives. For example, the synthesis of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide has been achieved through the reaction of the corresponding dimethyl-substituted acetamidonaphthyridine with N-bromosuccinimide.
The carbonyl group of the acetamide also presents opportunities for derivatization. For instance, it can undergo condensation reactions with hydrazines to form hydrazones. An analogous reaction has been demonstrated with 2-acetyl-1,5-naphthyridine, which reacts with phenylhydrazine to yield the corresponding phenylhydrazone. pharmaguideline.com This suggests that this compound could potentially undergo similar condensation reactions.
Finally, the amide bond itself can be susceptible to transamidation reactions, where the acetyl group is transferred to a different amine. This type of reaction has been explored for the N-acetyl groups in chitin, suggesting that under appropriate catalytic conditions, the acetamide group of this compound could potentially be exchanged. digitallibrary.co.inacs.org
The following table summarizes the key side chain modification strategies for the this compound scaffold, with proposed products based on the reactivity of analogous compounds.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O, heat | 1,5-Naphthyridin-2-amine | Hydrolysis |
| This compound | 1. LiAlH₄, anhydrous ether/THF2. H₂O workup | N-Ethyl-1,5-naphthyridin-2-amine | Reduction |
Research and Findings
While N-(1,5-naphthyridin-2-yl)acetamide itself is a specific derivative, research into the broader class of 2-amino-1,5-naphthyridine derivatives has shown their potential in various areas. For instance, N-acetylation of the 2-amino group on a related 1,5-naphthyridine (B1222797) scaffold was found to be a critical factor in modulating its biological activity. In one study, the N-acetylation of a 2-amino-1,5-naphthyridine derivative led to a decrease in its antiplasmodial activity, highlighting the importance of the free amino group for that particular biological target. This demonstrates that the acetamide (B32628) functional group plays a significant role in the structure-activity relationship of these compounds.
Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography
A notable characteristic of naphthyridine derivatives is their propensity to form co-crystals and adducts. Research has shown that N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide forms a co-crystal with pyrrolidine-2,5-dione (succinimide) in a 1:1 ratio. nih.gov In this co-crystal, the naphthyridine derivative and the pyrrolidine-2,5-dione molecule exhibit crystallographic mirror-plane symmetry. nih.gov The formation of such co-crystals is a critical aspect of crystal engineering, influencing properties like solubility and stability.
The molecular conformation of the N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, an analogue of the acetamide (B32628), reveals that the naphthyridine moiety and the succinimide (B58015) co-molecule have a dihedral angle of 14.1° between them. In a related benzamide (B126) co-crystal, the angle between the least-squares planes of the two molecules is 26.2 (2)°. The N-(7-(dibromomethyl)-5-methyl-1,8-naphthyridin-2-yl)benzamide moiety is nearly planar, with the naphthyridine ring system making a small dihedral angle of 2.2 (2)° with the benzene (B151609) ring. This planarity is a key feature of the naphthyridine core.
Based on these findings, it can be inferred that N-(1,5-naphthyridin-2-yl)acetamide would also possess a largely planar naphthyridine ring system. The acetamide group's orientation relative to the ring would be a defining conformational feature.
Table 1: Crystal Data for N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1) Co-crystal nih.gov
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁Br₂N₃O·C₄H₅NO₂ |
| Molecular Weight | 472.15 |
| Crystal System | Monoclinic |
| Space Group | P2/m |
| a (Å) | 11.537 (2) |
| b (Å) | 7.0093 (14) |
| c (Å) | 11.632 (2) |
| β (°) | 106.57 (3) |
| Volume (ų) | 901.6 (3) |
| Z | 2 |
The supramolecular architecture of the N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide co-crystal is stabilized by a network of intermolecular interactions. N—H···N and N—H···O hydrogen bonds are crucial in linking the naphthyridine and pyrrolidine-2,5-dione molecules into heterodimers. nih.gov These dimers are further connected into a one-dimensional structure through weak C—Br···O interactions, with a Br···O distance of 3.028 (5) Å and a C—Br···O angle of 158.52 (4)°. nih.gov
In the benzamide analogue, the packing is consolidated by C—H⋯(O,N) hydrogen bonds and π–π stacking interactions. It is highly probable that this compound would also exhibit a rich network of hydrogen bonds, primarily involving the amide N-H and carbonyl oxygen, as well as the naphthyridine nitrogen atoms, leading to the formation of chains or more complex supramolecular assemblies.
Table 2: Hydrogen-bond geometry (Å, °) for N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1) Co-crystal nih.gov
| Donor—H···Acceptor | D—H | H···A | D···A | D—H···A |
| N—H···N | 0.86 | 2.48 | 3.195(7) | 141 |
| N—H···O | 0.86 | 2.22 | 3.060(7) | 164 |
| C—H···O | 0.93 | 2.43 | 3.299(8) | 156 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules.
For the pure N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the naphthyridine protons, the amide proton, and the methyl groups. nih.gov The chemical shifts provide valuable information about the electronic environment of the protons.
Table 3: ¹H NMR Data for N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 8.86 | s | - |
| Naphthyridyl proton | 8.59 | d | 9.1 |
| Naphthyridyl proton | 8.40 | d | 9.1 |
| Naphthyridyl proton | 7.81 | s | - |
| CH | 6.77 | s | - |
| CH₃ | 2.79 | s | - |
| CH₃ | 2.32 | s | - |
While specific ¹³C NMR data for this compound is not available, studies on related heterocyclic amide derivatives show characteristic signals for the carbonyl carbon and the aromatic carbons of the naphthyridine ring.
There is no indication in the literature of fluorine substitution in this compound, thus ¹⁹F NMR spectroscopy is not applicable.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and naphthyridine functional groups. Based on data for related acetamide compounds, key vibrational frequencies can be predicted. The IR spectrum of the parent 1,5-naphthyridine (B1222797) provides a reference for the ring vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amide) | 3300 - 3100 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=O (amide I) | 1700 - 1650 | Stretching |
| C=N, C=C (naphthyridine) | 1650 - 1450 | Stretching |
| N-H (amide II) | 1600 - 1500 | Bending |
| C-N (amide) | 1400 - 1200 | Stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₉N₃O, which corresponds to a molecular weight of approximately 187.19 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 187. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or the entire acetamide side chain.
Elemental Analysis
The elemental composition of this compound has been determined through computational methods based on its molecular formula, C₁₀H₉N₃O. The calculated elemental percentages provide a theoretical baseline for the pure compound. This data is crucial for confirming the empirical formula of a synthesized sample through comparison with experimental values obtained from combustion analysis.
Below is a data table summarizing the calculated elemental composition of this compound.
Table 1. Calculated Elemental Analysis of this compound
| Element | Symbol | Atomic Mass | Moles | Mass (g) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 64.16 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.46 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.55 |
| Total | 187.202 | 100.00 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(1,5-naphthyridin-2-yl)acetamide, DFT calculations can elucidate a range of electronic properties that govern its reactivity and intermolecular interactions.
Detailed research findings from DFT studies on related acetamide (B32628) and naphthyridine derivatives reveal key electronic characteristics. Calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by the computation of various electronic descriptors.
Key electronic properties that can be determined include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation properties.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively.
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of the 1,5-naphthyridine (B1222797) core, computational studies have explored potential reaction pathways, transition states, and intermediates. For instance, the synthesis of 1,5-naphthyridines via an electrocyclic ring closure has been investigated using computational methods. These studies can suggest whether a reaction proceeds through a concerted or stepwise mechanism, such as a [4+2]-cycloaddition.
By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers, which are critical for understanding reaction rates and predicting the feasibility of a particular synthetic route under different conditions. Such computational insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic strategies for compounds like this compound.
Prediction of Spectroscopic Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. For this compound, these calculations can predict its electronic absorption spectrum (UV-Vis), which is a result of electronic transitions between molecular orbitals.
The TD-DFT method calculates the excitation energies and oscillator strengths of electronic transitions. The calculated absorption maxima (λmax) can then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental data. These theoretical predictions can be particularly useful in identifying the nature of the electronic transitions, for example, distinguishing between π→π* and n→π* transitions. The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties.
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| S0 → S1 | 340 | 345 | 0.45 | π→π |
| S0 → S2 | 295 | 298 | 0.21 | π→π |
| S0 → S3 | 260 | 262 | 0.15 | n→π* |
Ligand Conformation Analysis in Molecular Interactions (e.g., MTH1 binding)
Understanding the conformational preferences of a ligand when it binds to a biological target is fundamental in drug design. For this compound, which may act as an inhibitor for enzymes like MTH1, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to analyze its binding conformation.
Molecular docking studies predict the preferred orientation of a ligand within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.
The analysis of the dihedral angle between the naphthyridine ring and the acetamide group is particularly important. For a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, X-ray crystallography revealed a dihedral angle of 8.5(2)° between the ring plane and the acetamide group nih.gov. This near-coplanar arrangement suggests a degree of conjugation between the two moieties, which can influence binding affinity. Computational conformational analysis can explore the rotational energy barrier around the bond connecting the ring and the acetamide group to understand the flexibility of the ligand and its ability to adopt the optimal conformation for binding.
Structure-activity relationship (SAR) studies on 1,5-naphthyridine derivatives as inhibitors of various enzymes have shown that substitutions at different positions on the naphthyridine ring significantly affect their biological activity nih.govnih.gov. These studies highlight the importance of the ligand's shape and electronic properties in achieving potent and selective inhibition. Computational conformational analysis provides a structural basis for interpreting these SAR data, thereby guiding the design of more effective inhibitors.
Mechanistic Studies of Chemical Transformations
Exploration of Reaction Pathways
The formation of the core 1,5-naphthyridine (B1222797) structure, a precursor to N-(1,5-naphthyridin-2-yl)acetamide, can be achieved through several synthetic routes, with cycloaddition reactions representing a significant pathway.
One notable mechanism is the stepwise [4+2]-cycloaddition , also known as the aza-Diels-Alder or Povarov reaction. This reaction has been studied both experimentally and theoretically for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov The process is typically activated by a Lewis acid and proceeds through an endo transition state, which dictates the stereochemistry of the resulting product. nih.gov For instance, the reaction between an appropriate N-aryl- or N-alkyl-3-aminopyridine derivative (acting as the azadiene) and an alkene or alkyne (the dienophile) leads to the formation of the fused heterocyclic system. Subsequent aromatization yields the 1,5-naphthyridine ring.
Another important pathway involves the cyclization of suitably substituted pyridine (B92270) derivatives. The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for 1,5-naphthyridines. This involves reacting a 3-aminopyridine (B143674) with glycerol (B35011), an oxidizing agent, and a catalyst like sulfuric acid. nih.gov Friedländer and Combes reactions are other cyclization strategies that can be employed, starting from different pyridine-based precursors. nih.govresearchgate.net
The final step in the synthesis of this compound itself is typically the acylation of 2-amino-1,5-naphthyridine. This reaction proceeds via a nucleophilic attack of the exocyclic amino group on the carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to form the amide product and a leaving group.
Role of Catalysts and Reaction Conditions
Catalysts and specific reaction conditions play a pivotal role in directing the course and efficiency of the synthesis of this compound and its precursors.
Catalysts in 1,5-Naphthyridine Core Synthesis: The formation of the 1,5-naphthyridine skeleton often relies on catalytic processes. In the Skraup reaction, strong acids like sulfuric acid are essential. nih.gov For cycloaddition reactions, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate the dienophile and facilitate the reaction. nih.gov
Modern cross-coupling reactions have also been employed, with palladium catalysts being prominent. For example, the Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridine (B1368886) with ammonia (B1221849) or an ammonia equivalent provides a direct route to 2-amino-1,5-naphthyridine, the immediate precursor to the title compound. nih.gov These reactions typically require a phosphine (B1218219) ligand, such as Xantphos, to facilitate the catalytic cycle. nih.gov Other transition metals like cobalt and iridium have been utilized in hydrogenation and dehydrogenation reactions of the naphthyridine ring, allowing for the synthesis of saturated or aromatic derivatives under specific conditions. acs.org
| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |
| Skraup Reaction | H₂SO₄, oxidizing agent | 3-Aminopyridine, Glycerol | 1,5-Naphthyridine | nih.gov |
| Aza-Diels-Alder | Lewis Acid (e.g., BF₃·OEt₂) | N-Aryl-3-aminopyridine, Alkene | Tetrahydro-1,5-naphthyridine | nih.gov |
| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand | 2-Chloro-1,5-naphthyridine, Amine | 2-Amino-1,5-naphthyridine | nih.gov |
Conditions for Acetylation: The acetylation of 2-amino-1,5-naphthyridine to form this compound is typically carried out using standard acylation conditions. This can involve reacting the amine with acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acetic acid byproduct. Alternatively, acetyl chloride can be used as the acylating agent, usually in an inert solvent. The choice of solvent, temperature, and reaction time can influence the yield and purity of the final product.
Regioselectivity and Stereoselectivity in Synthesis and Derivatization
Regioselectivity: Regioselectivity is a critical consideration in the synthesis and functionalization of the 1,5-naphthyridine ring system. The inherent electronic properties of the diazine ring, with its two nitrogen atoms, direct the position of electrophilic and nucleophilic attacks.
In the synthesis of the 1,5-naphthyridine core via methods like the Skraup or Friedländer synthesis, the regioselectivity is determined by the substitution pattern of the starting pyridine derivative. For instance, the annulation will occur at specific positions relative to the existing amino group on the pyridine ring.
During the derivatization of the 1,5-naphthyridine ring, nucleophilic aromatic substitution (SNAr) reactions often show high regioselectivity. Halogen atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles due to the activating effect of the ring nitrogens. This is exemplified by the selective amination of 2-chloro-1,5-naphthyridine at the C2 position. nih.gov
Electrophilic aromatic substitution, on the other hand, is generally more challenging due to the electron-deficient nature of the pyridine rings. When such reactions do occur, the position of substitution is influenced by the directing effects of existing substituents and the reaction conditions.
Stereoselectivity: Stereoselectivity becomes a key factor when chiral centers are introduced into the this compound structure, either in the naphthyridine core or in the substituents.
In the context of the aza-Diels-Alder reaction for the synthesis of tetrahydro-1,5-naphthyridines, the use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce enantioselectivity, leading to the formation of a specific enantiomer of the product. nih.gov The reaction often proceeds with high diastereoselectivity, favoring the endo product. nih.gov
The synthesis of chiral derivatives of this compound can also be achieved by using chiral building blocks or through stereoselective transformations. For instance, the asymmetric reduction of a prochiral ketone or imine on a naphthyridine precursor can establish a chiral center with high enantiomeric excess. acs.org Similarly, coupling of 2-amino-1,5-naphthyridine with a chiral carboxylic acid derivative would result in a diastereomeric mixture that could potentially be separated.
| Transformation | Selectivity Type | Key Factors | Outcome | Reference |
| Aza-Diels-Alder | Diastereoselectivity | Endo transition state | Predominantly endo-adduct | nih.gov |
| Aza-Diels-Alder | Enantioselectivity | Chiral Lewis acid/auxiliary | Enantioenriched product | nih.gov |
| Nucleophilic Aromatic Substitution | Regioselectivity | Position of leaving group (e.g., C2-halogen) | Substitution at a specific position | nih.gov |
| Asymmetric Reduction | Enantioselectivity | Chiral catalyst/reagent | Formation of a specific enantiomer | acs.org |
In Vitro Biological Activity and Molecular Target Interactions
Mechanisms of Action against Molecular Targets
The primary mechanisms of action identified for N-(1,5-naphthyridin-2-yl)acetamide and its analogs involve direct interactions with enzymes and receptors, leading to the modulation of their functions.
MTH1 Inhibition
This compound has been identified as an inhibitor of MutT homologue 1 (MTH1), a pyrophosphatase enzyme. MTH1 plays a crucial role in sanitizing oxidized purine (B94841) nucleoside triphosphates (oxo-NTPs), thereby preventing their incorporation into DNA and subsequent DNA damage. In cancer cells, which exhibit high levels of reactive oxygen species (ROS) and oxidative stress, MTH1 is considered a potential therapeutic target.
In one study, this compound (referred to as naphthyridine 4 in the research) demonstrated moderate potency as an MTH1 inhibitor. The compound's activity was quantified with a half-maximal inhibitory concentration (IC₅₀) value of 81 nM. This finding established the 1,5-naphthyridine (B1222797) acetamide (B32628) scaffold as a valid starting point for developing more potent MTH1 inhibitors. For comparison, a structurally related tetrahydronaphthyridine derivative showed a remarkable 1800-fold improvement in potency, highlighting the sensitivity of the target to modifications on this scaffold.
| Compound Name | Target Enzyme | IC₅₀ (nM) |
| This compound | MTH1 | 81 |
Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) Inhibition
The 1,5-naphthyridine core structure has served as the foundation for developing potent inhibitors against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a critical enzyme for the parasite's life cycle and a validated antimalarial drug target. Research programs have identified 2,8-disubstituted-1,5-naphthyridines as a promising class of PfPI4K inhibitors.
While direct studies on the unsubstituted this compound were not the primary focus, the structure-activity relationship (SAR) investigations on its derivatives are informative. For instance, N-acetylation of a related 2-amino-1,5-naphthyridine derivative was shown to lead to a decrease in antiplasmodial activity, suggesting that substitutions at this position are critical for potent inhibition. These medicinal chemistry programs have led to derivative compounds with significant antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. mdpi.com
Based on available scientific literature, there is no specific information detailing the activity of this compound as an antagonist of orexin (B13118510) receptors. While other naphthyridine isomers and derivatives have been investigated for this activity, data for this specific compound is not present in the searched sources. researchgate.netacs.org
Modulation of Biological Processes (e.g., Hemozoin Formation, DNA Damage Response, Cell Viability)
Hemozoin Formation
In addition to PfPI4K inhibition, certain 2,8-disubstituted-1,5-naphthyridine derivatives have demonstrated a dual mechanism of action by also inhibiting hemozoin formation. tandfonline.comnih.govmdpi.com Hemozoin is a crystalline substance produced by the malaria parasite to detoxify the heme released from the digestion of host hemoglobin. Inhibition of this process is a known antimalarial strategy. Structure-activity relationship studies revealed that specific basic groups at the 8-position of the 1,5-naphthyridine ring could impart this dual activity, retaining PfPI4K inhibition while adding the ability to block the hemoglobin degradation pathway. tandfonline.comnih.govmdpi.com
DNA Damage Response and Cell Viability
The inhibition of the MTH1 enzyme by this compound and its derivatives directly implicates the compound in the modulation of the DNA damage response. By preventing MTH1 from clearing oxidized nucleotides, these inhibitors can lead to an accumulation of damaged DNA precursors, which, when incorporated into the genome of cancer cells, can cause lethal double-strand breaks. This mechanism is intended to selectively increase DNA damage and reduce the viability of cancer cells, which have a high level of intrinsic oxidative stress.
Broad-Spectrum Biological Investigations (In Vitro Assays)
The broader biological effects of the 1,5-naphthyridine scaffold have been explored through various in vitro assays, including tests for antimicrobial and anticancer activity.
While the naphthyridine class of compounds, in general, is known for its antimicrobial properties—most notably the 1,8-naphthyridine (B1210474) derivative nalidixic acid—specific data on the in vitro activity of this compound against the specified bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Proteus vulgaris, K. pneumoniae, B. subtilis, P. aeruginosa) were not found in the reviewed literature. mdpi.comrsc.orgnih.govactapharmsci.comnih.gov Research has tended to focus on more complex, substituted derivatives. mdpi.comrsc.org
Naphthyridine derivatives are recognized for their potential as anticancer agents, with some acting as topoisomerase inhibitors or antimitotic agents. nih.govnih.gov The role of this compound as an MTH1 inhibitor directly links it to anticancer research, as this target is pursued for oncology applications. However, specific in vitro data on the antiproliferative activity of this compound against the human nasopharyngeal carcinoma cell line NPC-TW01 or the human liver cancer cell line HepG2 is not available in the searched scientific literature. mdpi.comnih.govcellosaurus.org Studies on other naphthyridine derivatives have shown activity against different cancer cell lines, but specific testing results for the requested compound on these particular lines were not found. tandfonline.comnih.govnih.gov
Anti-inflammatory Potential
While specific studies on the anti-inflammatory properties of this compound are not prominent, research into related acetamide and naphthyridine derivatives suggests a potential for such activity. The broader classes of these compounds have been investigated for their effects on inflammatory pathways. nih.govmdpi.comsigmaaldrich.com
For instance, the compound N-(2-hydroxy phenyl) acetamide has demonstrated significant anti-inflammatory and analgesic properties. readersinsight.net In studies using adjuvant-induced arthritic (AIA) rats, it was shown to reduce paw edema and decrease serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). readersinsight.netnih.gov Furthermore, various 1,8-naphthyridine derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some exhibiting good activity in carrageenan-induced paw edema tests in rats. nih.govnih.gov Other research has focused on N-acylhydrazone derivatives bearing a naphthyl moiety, which have shown potent anti-inflammatory effects in acute models of inflammation. mdpi.com These findings collectively suggest that the combination of a naphthyridine core with an acetamide side chain, as seen in this compound, warrants investigation for its anti-inflammatory potential.
Antioxidant Properties
The antioxidant capacity of this compound has not been specifically detailed, but the antioxidant potential of its constituent chemical classes is recognized. nih.gov Acetamide derivatives, in particular, have been synthesized and tested for their ability to counteract oxidative stress. nih.govmdpi.comnih.gov
Research on N-(2-Hydroxyphenyl) Acetamide revealed remarkable antioxidant effects. readersinsight.net This compound exhibited high radical scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 2.28 µg/ml, comparable to the standard ascorbic acid (IC50 of 2.08 µg/ml). readersinsight.net The study also noted that treatment with N-(2-hydroxy phenyl) acetamide altered oxidative stress markers in relation to its anti-inflammatory activity. readersinsight.netnih.gov Overproduction of reactive oxygen species (ROS) can stimulate inflammatory processes, and compounds with antioxidant properties can mitigate this. readersinsight.net The 1,8-naphthyridine scaffold has also been associated with antioxidant properties in broader reviews of its biological activities. nih.gov
Antimalarial Activity
The 1,5-naphthyridine scaffold is a subject of interest in the development of new antimalarial agents. nih.govnih.govnih.gov While this compound itself has not been the focus of these studies, research into the structure-activity relationships (SAR) of related compounds provides critical insights. A key finding is the importance of a basic nitrogen atom for potent antimalarial activity. acs.org
In a study of 2,8-disubstituted-1,5-naphthyridines, which were developed as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), modification of an amine group was shown to be critical for activity. nih.govacs.org Specifically, the N-acetylation of an amino group on a related compound, converting it to an acetamide derivative, resulted in a 6- to 9-fold loss of in vitro activity against the NF54 strain of P. falciparum. acs.org This suggests that the presence of the acetamide group in this compound may negatively impact its potential as an antimalarial agent by reducing the basicity of the exocyclic nitrogen, which is often crucial for activity. Other aryl N-acetamide compounds have been investigated as potential antimalarial agents, acting on different targets like the rhomboid protease PfROM8. biorxiv.org
Table 1: Antimalarial Activity of a Related 1,5-Naphthyridine Derivative and its N-Acetylated Analogue
| Compound/Modification | Target/Assay | Result | Reference |
| 2,8-disubstituted-1,5-naphthyridine with basic amine | P. falciparum NF54 strain | Potent Activity | acs.org |
| N-Acetylation of the basic amine group | P. falciparum NF54 strain | 6- to 9-fold loss of activity | acs.org |
Antitubercular Activity
The search for novel antitubercular agents has led to the investigation of various heterocyclic scaffolds, including naphthyridines. nih.gov Although direct studies on this compound are scarce, research on related 1,8-naphthyridine and 1,5-naphthyridinone derivatives indicates that this chemical class possesses potential against Mycobacterium tuberculosis. nih.govasianpubs.orgrsc.org
A study involving the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues included a series of substituted N-phenylacetamide derivatives. nih.govrsc.org These compounds were tested for their in vitro activity against the M. tuberculosis H37Rv strain. The results showed that derivatives with electron-withdrawing groups exhibited good anti-TB activity, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. nih.govrsc.org Another study focused on 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives, with some compounds showing potent activity with MIC values as low as 4 µg/mL. asianpubs.org
Table 2: In Vitro Antitubercular Activity of Related N-Phenylacetamide Derivatives
| Compound Series | Substituent Group | MIC against M. tuberculosis H37Rv (μg/mL) | Reference |
| N-phenylacetamide derivatives of 1,8-naphthyridine | Electron-withdrawing groups (e.g., –NO₂, –CF₃) | 12.5 | nih.govrsc.org |
| ANA-1 (N-phenylacetamide derivative) | Unspecified | 12.5 | nih.govrsc.org |
Synergy and Potentiation Studies (e.g., with Fluoroquinolones)
A significant area of research for naphthyridine derivatives is their ability to act synergistically with existing antibiotics, particularly fluoroquinolones, to combat drug-resistant bacteria. mdpi.comnih.govdntb.gov.ua While not having potent direct antibacterial activity themselves (MIC ≥ 1.024 µg/mL), certain 1,8-naphthyridine derivatives can significantly enhance the efficacy of antibiotics like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov
One study evaluated 7-acetamido-1,8-naphthyridin-4(1H)-one, a compound structurally analogous to this compound. mdpi.comnih.gov This compound was found to decrease the MIC of fluoroquinolones, indicating a synergistic interaction. mdpi.comnih.gov For example, in the presence of this acetamido-naphthyridine derivative, the MIC of ofloxacin against an E. coli strain dropped from 32 to 4 µg/mL. mdpi.com The proposed mechanism for this synergy is the inhibition of bacterial DNA gyrase (topoisomerase II), the same target as fluoroquinolones, leading to a more potent combined effect. mdpi.comnih.gov
Table 3: Synergistic Activity of 7-acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against E. coli 06
| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 7-acetamido-1,8-naphthyridin-4(1H)-one (µg/mL) | Reference |
| Norfloxacin | 128 | 32 | mdpi.com |
| Ofloxacin | 32 | 4 | mdpi.com |
| Lomefloxacin | 16 | 2 | mdpi.com |
Applications in Advanced Materials Science
Metal Complex Formation and Coordination Chemistry
The 1,5-naphthyridine (B1222797) scaffold, a key component of N-(1,5-naphthyridin-2-yl)acetamide, is well-recognized for its coordinating properties with a variety of metal ions. mdpi.com The two nitrogen atoms within the naphthyridine ring are geometrically positioned in a way that they typically cannot bind to the same metal center simultaneously, leading to the formation of polynuclear or bridged complexes. mdpi.com When this compound acts as a ligand, it can coordinate with transition metals, behaving as either a monodentate or a bidentate ligand. mdpi.com
The acetamide (B32628) group introduces additional coordination sites through its oxygen and nitrogen atoms, enhancing the versatility of the molecule as a ligand. Research on related 1,5-naphthyridine derivatives has demonstrated their ability to form stable complexes with various metals, including zirconium and europium. mdpi.com For instance, 1,5-naphthyridines with a diphenylphosphoryl group have been utilized in the synthesis of tridentate europium(III) complexes. nih.gov The coordination of this compound with different metal ions can lead to the formation of materials with unique photophysical and catalytic properties. The specific coordination modes and the resulting complex geometries are crucial in determining the functional characteristics of these materials.
Table 1: Examples of Metal Complex Formation with Naphthyridine Derivatives
| Naphthyridine Derivative | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference |
| Diphenylphosphoryl-1,5-naphthyridine | Europium(III) | Tridentate Complex | Luminescent Materials | nih.gov |
| 1,5-Naphthyridine | Zirconium(IV) | Bidentate Bridged Complex | Catalysis | mdpi.com |
| Fused 1,5-naphthyridines | Copper(II) | Colorimetric Sensor Complex | Ion Sensing | researchgate.net |
Chemosensing Applications
The inherent structural features of this compound make it a promising candidate for the development of chemosensors. The naphthyridine ring system can act as a recognition site for various analytes through hydrogen bonding and metal coordination, while the acetamide group can further contribute to the binding affinity and selectivity.
Nucleoside and Monosaccharide Sensing: Derivatives of the closely related 1,8-naphthyridine (B1210474) have been successfully employed as fluorescent chemosensors for nucleosides and monosaccharides. nih.gov For example, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative was synthesized and showed potential for saccharide recognition. nih.gov The ability of the naphthyridine core to form specific hydrogen bonding patterns is key to this recognition. While direct studies on this compound for this purpose are limited, its structural analogy suggests a similar potential. Fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold have also been developed, highlighting the versatility of the broader naphthyridine family in this application. mdpi.com
Metal Ion Sensing: The strong coordination ability of the 1,5-naphthyridine moiety has been exploited in the design of chemosensors for metal ions. Fused 1,5-naphthyridine derivatives have been shown to act as colorimetric sensors for the detection of Cu²⁺ ions. researchgate.net The interaction between the naphthyridine nitrogen atoms and the metal ion can lead to a distinct change in the electronic properties of the molecule, resulting in a detectable optical response, such as a color change or fluorescence quenching/enhancement. nih.gov A fluorescent chemosensor based on a 1,8-naphthyridine derivative demonstrated high selectivity for mercury ions (Hg²⁺). nih.gov Given these precedents, this compound is a strong candidate for the development of selective and sensitive metal ion sensors.
Table 2: Chemosensing Applications of Naphthyridine Derivatives
| Naphthyridine Derivative | Analyte | Sensing Mechanism | Detection Method | Reference |
| 1,8-Naphthyridine-boronic acid derivative | Mercury ions (Hg²⁺), Monosaccharides | Fluorescence Quenching, Cooperative Binding | Fluorescence Spectroscopy | nih.gov |
| Fused 1,5-naphthyridine | Copper ions (Cu²⁺) | Complex Formation | Colorimetric Change | researchgate.net |
| 1,6-Naphthyridin-7(6H)-one derivative | (as nucleoside analogue) | Solvatochromism | Fluorescence Spectroscopy | mdpi.com |
Molecular Switches Development
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The 1,5-naphthyridine framework is a promising platform for the construction of such systems due to its rigid structure and tunable electronic properties.
Research into the synthesis of halogenated 1,5-naphthyridines has been undertaken with the goal of creating building blocks for molecular switches. diva-portal.org These halogenated intermediates can be further functionalized through cross-coupling reactions to introduce photo-responsive or electro-active moieties. The resulting molecules can then be integrated into larger systems where their conformational or electronic state can be controlled.
While specific research on this compound as a molecular switch is not yet prevalent, its structure possesses the necessary components. The acetamide group can be modified to include photochromic units, and the naphthyridine core can participate in photoinduced electron transfer or energy transfer processes, which are fundamental to the operation of many molecular switches. The development of such switches based on this compound could lead to applications in molecular electronics and data storage. diva-portal.org
Functional Materials in Solar Energy Conversion
The unique electronic properties of the 1,5-naphthyridine ring system make it an attractive component for materials used in solar energy conversion. Specifically, conjugated polymers incorporating the 1,5-naphthyridine unit have been investigated for their potential in dye-sensitized solar cells (DSSCs).
The role of the 1,5-naphthyridine unit in these polymers is to act as an electron-accepting moiety, facilitating charge separation and transport, which are critical processes for efficient solar energy conversion. The development of this compound-based materials could follow a similar design principle, where the core structure is incorporated into larger conjugated systems to create novel materials for photovoltaic applications.
Table 3: Performance of 1,5-Naphthyridine-Based Polymers in Dye-Sensitized Solar Cells
| Sensitizer System | Open-Circuit Voltage (V_oc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
| N3 Dye Alone | - | - | - |
| N3 + Polymer 1 | Enhanced | Improved | Increased |
| N3 + Polymer 2 | Enhanced | Improved | Increased |
Note: This table provides a qualitative summary of the findings. For specific quantitative data, please refer to the original research.
Future Research Directions
Exploration of Novel Synthetic Pathways
While established methods such as the Skraup and Friedländer reactions provide routes to the 1,5-naphthyridine (B1222797) core, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways. nih.govmdpi.com The exploration of novel catalytic systems, including photoredox and cobalt catalysis for dehydrogenation reactions, presents an opportunity to access the naphthyridine scaffold under milder conditions. nih.gov
Future synthetic strategies could include:
Asymmetric Synthesis: Developing enantioselective methods to produce chiral 1,5-naphthyridine derivatives, which is crucial for investigating their interactions with biological systems.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of N-(1,5-naphthyridin-2-yl)acetamide and its analogues.
One-Pot Reactions: Designing multi-component reactions that allow for the construction of complex 1,5-naphthyridine structures in a single step, minimizing waste and purification efforts.
Cycloaddition Reactions: Further investigating [4+2]-cycloaddition reactions, potentially with novel dienophiles and dienes, to construct the core ring system with greater control over substitution patterns. nih.govnih.govmdpi.com
Advanced Derivatization for Enhanced Selectivity
The functionalization of the 1,5-naphthyridine ring is critical for tuning its physicochemical and biological properties. Future research will move beyond simple substitutions to more advanced and targeted derivatization strategies aimed at enhancing selectivity for specific biological targets or material applications. The reactivity of the 1,5-naphthyridine system allows for a variety of modifications, including N-alkylation, halogenation, and cross-coupling reactions. nih.gov
Key areas for advanced derivatization include:
Structure-Based Drug Design: Employing computational modeling and crystallographic data to design and synthesize derivatives of this compound with improved binding affinity and selectivity for specific enzymes or receptors.
Bioisosteric Replacement: Systematically replacing functional groups on the acetamide (B32628) or naphthyridine moieties with bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles.
Conformationally Restricted Analogues: Synthesizing derivatives with reduced conformational flexibility to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
Elucidation of Untapped Molecular Mechanisms
The broad spectrum of biological activities associated with 1,5-naphthyridine derivatives, including antiparasitic and antiproliferative effects, suggests that their full mechanistic scope has yet to be fully understood. nih.govmdpi.com For instance, some derivatives have been shown to target eukaryotic type I DNA topoisomerase (TopIB), indicating their potential as antileishmanial agents. nih.gov
Future research should focus on:
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of this compound and its derivatives in various disease models.
Pathway Analysis: Employing systems biology approaches to understand how these compounds modulate cellular signaling pathways and networks.
Mechanism of Action Studies: Conducting detailed biochemical and biophysical assays to elucidate the precise molecular interactions between the compounds and their biological targets.
Integration into Hybrid Material Systems
The unique photophysical and electronic properties of the 1,5-naphthyridine scaffold make it an attractive building block for advanced materials. mdpi.com These compounds have shown promise in applications such as organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com
Future research directions in this area include:
Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct novel MOFs with tailored porosity, catalytic activity, or sensing capabilities. The ability of 1,5-naphthyridines to form metal complexes is a key enabling feature for this application. nih.gov
Conductive Polymers: Incorporating the 1,5-naphthyridine unit into polymer backbones to create new conductive or semi-conductive materials for applications in electronics and energy storage.
Photosensitizers: Exploring the potential of functionalized 1,5-naphthyridines as photosensitizers in photodynamic therapy or photocatalysis, leveraging their ability to absorb and transfer energy.
Q & A
Q. What are the standard synthetic protocols for N-(1,5-naphthyridin-2-yl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves functionalization of the 1,5-naphthyridine core. A validated approach includes acetamide substitution at the 2-position of 1,5-naphthyridine. For example, oxidation of 2-acetamido-1,5-naphthyridine using 30% H₂O₂ and Na₂WO₄·2H₂O at 40°C for 12 hours yields the 1,5-dioxide derivative with a 37% yield . Optimization requires adjusting catalysts (e.g., transition-metal catalysts for cross-coupling), temperature (20–40°C), and reaction duration (12–72 hours). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How is this compound characterized structurally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, SHELXTL (Bruker AXS) is widely used for small-molecule refinement .
Q. What safety precautions are critical when handling this compound derivatives?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers away from oxidizers. Reference safety protocols from analogous acetamides (e.g., N,N-diethylacetamide SDS guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals (HOMO/LUMO).
- Simulate reaction pathways using software like Schrödinger Suite or ORCA. For example, study the acetamide group’s nucleophilicity in cross-coupling reactions.
- Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How do structural modifications (e.g., oxidation to 1,5-dioxide) alter biological activity?
Methodological Answer:
- Comparative Assays : Synthesize the 1,5-dioxide derivative and test against the parent compound in enzyme inhibition assays (e.g., kinase or protease targets).
- SAR Analysis : Use IC₅₀ values from dose-response curves to quantify potency changes.
- Molecular Docking : AutoDock Vina or Glide can predict binding interactions with target proteins (e.g., comparing hydrogen bonding of acetamide vs. dioxide groups) .
Q. How are spectral data contradictions resolved during characterization?
Methodological Answer:
- Multi-Technique Validation : If NMR signals conflict with expected structures, corroborate with IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and HRMS.
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals.
- Crystallographic Refinement : Apply SHELXL’s TWIN and BASF commands to resolve twinning or disorder in crystal structures .
Q. What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
